2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound with the molecular formula . This compound is characterized by the presence of an ethoxy group, an iodo group, and a methylphenyl group attached to a benzamide core. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
The synthesis of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide typically begins with starting materials such as 4-iodo-2-methylaniline and ethyl benzoate. These materials are chosen for their ability to undergo specific chemical reactions that lead to the formation of the desired compound.
This compound falls under the category of benzamides, which are derivatives of benzoic acid where an amine group is substituted for one of the hydrogen atoms. It is also classified as an iodinated aromatic compound, which indicates its potential for unique chemical reactivity due to the presence of the iodine atom.
The synthesis of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide involves several key steps:
The reaction conditions are critical, often requiring controlled temperature and inert atmosphere to prevent side reactions. The purification of the final product can be achieved through recrystallization or chromatography techniques.
The molecular structure of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide features:
The structure can be represented in various formats, including:
InChI=1S/C16H16INO2/c1-3-11-7-5-6-8(12(11)20)14(19)18-15(17)13(21)9-10-4-2/h5-10H,3H2,1-2H3,(H,18,21)
The molecular weight of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide is approximately . Its structural analysis can be further elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular interactions.
2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
These reactions highlight the versatility of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide in synthetic organic chemistry.
The mechanism of action for 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of use and the specific biological targets involved.
The physical properties of 2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide include:
Key chemical properties include:
These properties are essential for understanding how this compound behaves in different environments and applications.
2-ethoxy-N-(4-iodo-2-methylphenyl)benzamide has several significant applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0